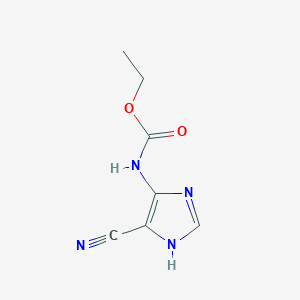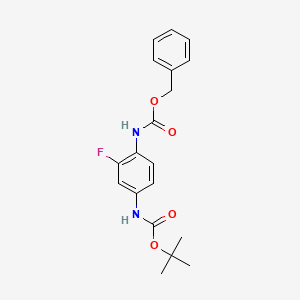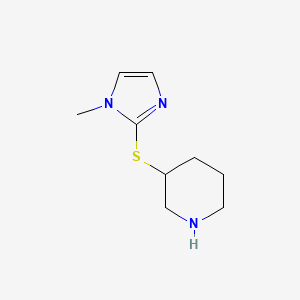
1-(Benzyl)-5-indolineboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Benzylindolin-5-yl)boronic acid is a boronic acid derivative featuring an indole ring substituted with a benzyl group at the nitrogen atom and a boronic acid group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzylindolin-5-yl)boronic acid typically involves the borylation of the corresponding indole derivative. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide in the presence of a palladium catalyst and a suitable base such as potassium acetate . The reaction is usually carried out under mild conditions, making it suitable for various functional groups.
Industrial Production Methods: Industrial production of (1-Benzylindolin-5-yl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions: (1-Benzylindolin-5-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Substitution: The indole ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate can be employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenol derivatives.
Substitution: Various substituted indole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: (1-Benzylindolin-5-yl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling . It serves as a versatile building block for the synthesis of complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Indole derivatives are known for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Industry: The compound finds applications in material science, particularly in the development of organic electronic materials and sensors. Boronic acids are also used in the synthesis of polymers and as intermediates in the production of fine chemicals .
Mecanismo De Acción
The mechanism of action of (1-Benzylindolin-5-yl)boronic acid in various applications depends on its chemical reactivity. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . In biological systems, indole derivatives can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, π-π interactions, and hydrophobic effects .
Comparación Con Compuestos Similares
Indole-5-boronic acid: Lacks the benzyl group, making it less hydrophobic and potentially less active in certain biological contexts.
(1-Methylindolin-5-yl)boronic acid: Similar structure but with a methyl group instead of a benzyl group, which may affect its reactivity and biological activity.
Uniqueness: (1-Benzylindolin-5-yl)boronic acid is unique due to the presence of both the benzyl and boronic acid groups, which confer distinct chemical and biological properties. The benzyl group enhances hydrophobic interactions, potentially increasing the compound’s affinity for certain biological targets .
Propiedades
Número CAS |
1106692-01-6 |
|---|---|
Fórmula molecular |
C15H16BNO2 |
Peso molecular |
253.11 g/mol |
Nombre IUPAC |
(1-benzyl-2,3-dihydroindol-5-yl)boronic acid |
InChI |
InChI=1S/C15H16BNO2/c18-16(19)14-6-7-15-13(10-14)8-9-17(15)11-12-4-2-1-3-5-12/h1-7,10,18-19H,8-9,11H2 |
Clave InChI |
SMFVPKLSRGRXAW-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(C=C1)N(CC2)CC3=CC=CC=C3)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















